molecular formula C13H12N2O2 B8646550 cyanomethyl 3-(1H-indol-3-yl)propanoate

cyanomethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B8646550
M. Wt: 228.25 g/mol
InChI Key: RSFCTKFRRXCFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanomethyl 3-(1H-indol-3-yl)propanoate (CAS 5632-30-4) is an indole-derived ester featuring a cyanomethyl group (-OCH2CN) linked via a propanoate chain to the 3-position of the indole ring. Its molecular formula is C13H10N2O4 (MW: 258.23 g/mol) .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

cyanomethyl 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H12N2O2/c14-7-8-17-13(16)6-5-10-9-15-12-4-2-1-3-11(10)12/h1-4,9,15H,5-6,8H2

InChI Key

RSFCTKFRRXCFKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between cyanomethyl 3-(1H-indol-3-yl)propanoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Group Melting Point (°C) Crystallographic Data Reference
This compound C13H10N2O4 258.23 Cyanomethyl Not reported Not available
Methyl 3-(1H-indol-3-yl)propanoate C12H13NO2 203.23 Methyl 73–74 Monoclinic (P21/c), a=6.893 Å, β=111.27°
Isopropyl 3-(1H-indol-3-yl)propanoate C14H17NO2 231.29 Isopropyl Not reported Not available
Phenethyl 3-(1H-indol-3-yl)propanoate Not specified Not reported Phenethyl Not reported Not available
Key Observations:
  • Cyanomethyl vs. Methyl Ester: The cyanomethyl group introduces a nitrile moiety, increasing molecular weight by ~55 g/mol compared to the methyl ester. This substitution likely reduces solubility in polar solvents due to the hydrophobic nitrile group.
  • Crystallography: Methyl 3-(1H-indol-3-yl)propanoate crystallizes in a monoclinic system with intermolecular N–H⋯O hydrogen bonds stabilizing the structure . No crystallographic data are available for the cyanomethyl analog.
  • Thermal Stability: The methyl derivative has a defined melting point (73–74°C) , whereas thermal data for the cyanomethyl variant are absent.

Functional Group Impact on Reactivity and Bioactivity

  • Nitrile Group: The cyanomethyl ester’s nitrile may participate in hydrogen bonding or serve as a metabolic liability (e.g., hydrolysis to carboxylic acid). Comparable nitrile-containing indoles, such as ethyl N-(3-cyano-1H-indol-2-yl)formimidate, are explored for anticancer activity .
  • Methyl esters are common prodrug motifs due to ease of hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.